molecular formula C13H11BrO B1597510 4-Bromo-3'-methoxybiphenyl CAS No. 74447-69-1

4-Bromo-3'-methoxybiphenyl

Cat. No. B1597510
CAS RN: 74447-69-1
M. Wt: 263.13 g/mol
InChI Key: WCGIXEAVNURZGB-UHFFFAOYSA-N
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Description

4-Bromo-3'-methoxybiphenyl (4-BMBP) is an aromatic compound with a wide range of uses in scientific research. It has been used as a model compound for studying the properties and reaction mechanisms of other aromatic compounds. 4-BMBP has been used in a variety of applications, including organic synthesis, catalysis, and drug design. In addition, 4-BMBP has been studied for its potential use in medical and biological applications.

Scientific Research Applications

1. Antibacterial Properties

Research has identified bromophenol derivatives, such as those found in the marine red alga Rhodomela confervoides, to possess antibacterial properties. Compounds like 3-bromo-4-[2,3-dibromo-4,5-dihydroxyphenyl] methyl-5-(methoxymethyl) 1,2-benzenediol have shown moderate activity against various strains of bacteria, indicating the potential of 4-Bromo-3'-methoxybiphenyl derivatives in antibacterial applications (Xu et al., 2003).

2. Anticancer Activities

Bromophenol derivatives from Rhodomela confervoides, including those structurally related to 4-Bromo-3'-methoxybiphenyl, were studied for their potential anticancer properties. While some compounds showed no activity against human cancer cell lines and microorganisms, the ongoing research in this area suggests a potential role in cancer research and treatment (Zhao et al., 2004).

3. Molecular Electronics

In the field of molecular electronics, simple aryl bromides like 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene have been used as precursors for creating various molecular wires. This indicates the utility of 4-Bromo-3'-methoxybiphenyl in synthesizing components for molecular electronic applications (Stuhr-Hansen et al., 2005).

4. Corrosion Inhibition

Research into triazole-based compounds, structurally related to 4-Bromo-3'-methoxybiphenyl, shows promising results in corrosion inhibition of metals. This suggests potential applications of bromophenol derivatives in protecting materials against corrosion, enhancing their durability and lifespan (Al-amiery et al., 2020).

properties

IUPAC Name

1-bromo-4-(3-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGIXEAVNURZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373710
Record name 4-Bromo-3'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3'-methoxybiphenyl

CAS RN

74447-69-1
Record name 4-Bromo-3'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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